Oxazole-5-carbonitrile
Overview
Description
Oxazole-5-carbonitrile is a compound with the molecular formula C4H2N2O and a molecular weight of 94.07 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
Oxazole derivatives can be synthesized through various methods. One of the most common methods is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as a key reagent . Other methods include the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides , and the condensation of 5-amino-2-phenyloxazole-4-carbonitrile in formic acid .Molecular Structure Analysis
The structure of oxazole-5-carbonitrile includes a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions in the presence of palladium catalysts . They can also undergo ring expansion reactions .Physical And Chemical Properties Analysis
Oxazole-5-carbonitrile is a solid compound . Oxazoles in general are stable and have a boiling point of 69 °C .Scientific Research Applications
Anticancer Potential
Oxazole-5-carbonitrile derivatives have demonstrated significant potential in cancer research. For instance, a study synthesized and characterized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which exhibited notable growth inhibitory and cytostatic activities against various cancer cell lines, including leukemia, renal, and breast cancer subpanels. This suggests their utility in developing new anticancer drugs and as a framework in anticancer research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Diverse Chemical Library Synthesis
Oxazole-5-carbonitrile has been used in creating diverse chemical libraries through microwave-mediated and flow chemistries. One study successfully synthesized a 2-substituted-5-aminooxazole-4-carbonitrile library, highlighting the structural diversity achievable with this approach. This facilitates the exploration of new compounds for various applications (Spencer et al., 2012).
Antiviral Research
Derivatives of Oxazole-5-carbonitrile have shown promise in antiviral research. A study synthesized ten 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile, finding several compounds with highantiviral activity against the human cytomegalovirus (HCMV) in vitro. These compounds exceeded the antiviral activity of Ganciclovir, a clinically used anti-HCMV agent, demonstrating their potential in developing new anti-HCMV drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).
Advanced Synthetic Methods
Oxazole-5-carbonitrile is instrumental in developing advanced synthetic methods. For example, a method for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone was developed, utilizing potassium ferricyanide in a low-toxicity process. This method shows the versatility of Oxazole-5-carbonitrile in synthesizing complex molecules through environmentally friendly processes (Xu, Qin, Yi, Wang, Chen, Zhang, Zhao, & Gong, 2017).
Structural Diversity in Organic Synthesis
The compound serves as a core for structurally diverse organic syntheses. Research has shown that Oxazole-5-carbonitrile can be used to synthesize compounds with a range of structural variations. This flexibility in organic synthesis makes it valuable for creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Shablykin et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-oxazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-1-4-2-6-3-7-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNIXNVMYNRRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612831 | |
Record name | 1,3-Oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-5-carbonitrile | |
CAS RN |
68776-61-4 | |
Record name | 1,3-Oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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